molecular formula C18H14BrNO3 B5374313 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetate

2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetate

Cat. No. B5374313
M. Wt: 372.2 g/mol
InChI Key: LMSQVGSOQYEZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetate, also known as Bromoacetylindole, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of indole, which is a common structural motif found in many natural products and synthetic compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. Studies have shown that 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression and cell proliferation. Inhibition of HDACs leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. These effects suggest that 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole has potential therapeutic applications in cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole in lab experiments is its potency and selectivity against cancer cells and inflammatory pathways. This makes it an attractive compound for studying the mechanisms of cancer cell growth and inflammation. However, one limitation of using this compound is its potential toxicity, which can pose a risk to researchers handling the compound. Therefore, proper safety precautions should be taken when working with 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole in the lab.

Future Directions

There are several future directions for the study of 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole. One direction is the development of more potent and selective analogs of this compound for use in cancer and inflammatory diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole in animal models and humans. This will help to determine the optimal dosage and administration route for this compound in clinical trials. Additionally, the study of the molecular mechanisms of action of 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole will provide insights into the regulation of cancer cell growth and inflammation, which can lead to the development of new therapies for these diseases.
Conclusion:
In conclusion, 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole is a synthetic compound that has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. This compound exhibits potent cytotoxicity against various cancer cell lines and has potential as an anti-inflammatory agent. The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole involves the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. While there are limitations to working with this compound, the study of 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole has several future directions that can lead to the development of new therapies for cancer and inflammatory diseases.

Synthesis Methods

2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole can be synthesized using a variety of methods, including the Vilsmeier-Haack reaction, the Friedel-Crafts acylation reaction, and the Knoevenagel condensation reaction. The most commonly used method for the synthesis of 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole is the Vilsmeier-Haack reaction, which involves the reaction of indole with N,N-dimethylformamide and phosphorus oxychloride in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate 2-(4-bromophenyl)-2-oxoethyl formamide, which is then converted to 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole by treatment with acetic anhydride.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole has shown promising results in various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c19-14-7-5-12(6-8-14)17(21)11-23-18(22)9-13-10-20-16-4-2-1-3-15(13)16/h1-8,10,20H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSQVGSOQYEZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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